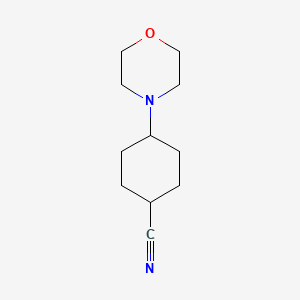
2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid is a heterocyclic compound that features a thiazole ring substituted at the 2-position with a 4-cyanobenzyl group and at the 4-position with a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid typically involves the reaction of 4-cyanobenzyl bromide with thiazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) for esterification or amidation.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: 2-(4-Aminobenzyl)thiazole-4-carboxylic Acid.
Substitution: Esters or amides of this compound.
Applications De Recherche Scientifique
2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mécanisme D'action
The mechanism of action of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The nitrile group can also participate in hydrogen bonding and other interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic Acid: Similar structure but with a pyridyl group instead of a cyanobenzyl group.
2-(4-Methylbenzyl)thiazole-4-carboxylic Acid: Similar structure but with a methylbenzyl group instead of a cyanobenzyl group
Uniqueness
2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid is unique due to the presence of the cyanobenzyl group, which can enhance its biological activity and specificity. The nitrile group can participate in unique interactions with biological targets, potentially leading to improved efficacy and selectivity compared to similar compounds .
Propriétés
Formule moléculaire |
C12H8N2O2S |
|---|---|
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2S/c13-6-9-3-1-8(2-4-9)5-11-14-10(7-17-11)12(15)16/h1-4,7H,5H2,(H,15,16) |
Clé InChI |
QXOJBFFIGWLVSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Di-tert-butyl ((5-chloro-7-nitrobenzo[d]oxazol-2-yl)methyl)iminodicarbonate](/img/structure/B13704225.png)






![3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)
